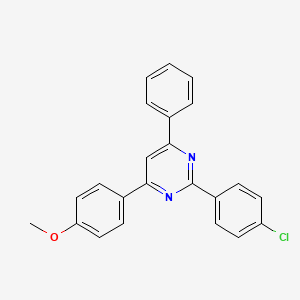![molecular formula C10H16N2O3 B14177580 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B14177580.png)
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- is a spirocyclic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol. This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The spirocyclic framework imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amines under controlled conditions . The reaction is carried out in an ethanol solution, and the intermediate products are further purified using crystallization techniques. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger volumes of reactants and solvents, and advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Diazaspiro[4.5]decane with exocyclic double bonds: A related compound with additional double bonds in its structure.
Uniqueness
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- is unique due to its specific spirocyclic structure and the presence of both diaza and acetic acid functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid |
InChI |
InChI=1S/C10H16N2O3/c13-8(14)7-12-6-2-4-10(9(12)15)3-1-5-11-10/h11H,1-7H2,(H,13,14)/t10-/m1/s1 |
Clave InChI |
GMRMMTWQIQIQQU-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@]2(CCCN(C2=O)CC(=O)O)NC1 |
SMILES canónico |
C1CC2(CCCN(C2=O)CC(=O)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14177507.png)
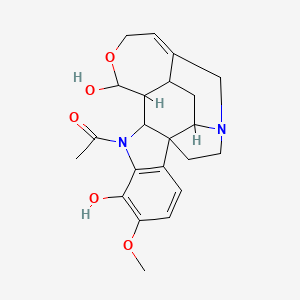
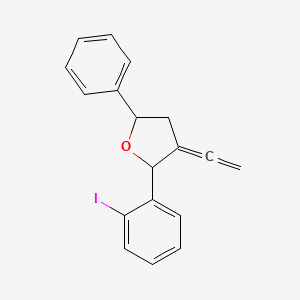
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
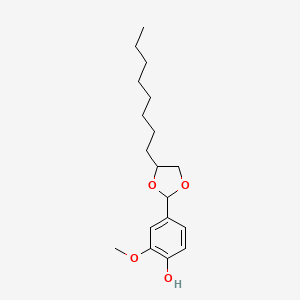
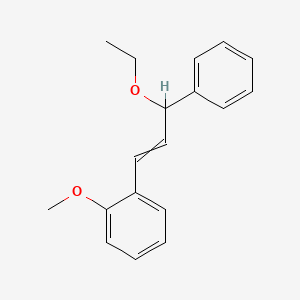
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
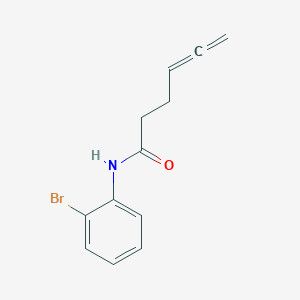
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)

